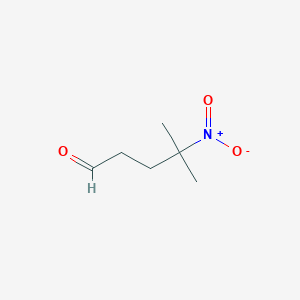
4-Methyl-4-nitrovaleraldehyde
Vue d'ensemble
Description
4-Methyl-4-nitrovaleraldehyde, also known as 4-Methyl-4-Nitropentanal, is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is typically stored at temperatures between 2-8°C . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 4-Methyl-4-nitrovaleraldehyde is 1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.
Physical And Chemical Properties Analysis
4-Methyl-4-nitrovaleraldehyde is a liquid at 20°C . It should be stored under inert gas due to its air sensitivity .
Applications De Recherche Scientifique
Enantioselective Synthesis
4-Methyl-4-nitrovaleraldehyde has applications in enantioselective synthesis. It serves as a precursor or intermediate in various chemical reactions. For instance, it is used in the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes, which is catalyzed by a Cu(II)-amino pyridine complex. This process yields products with multiple functional groups, offering versatile chiral building blocks for further chemical transformations into nonracemic chiral gamma-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and delta-lactones (Blay, Hernandez‐Olmos, & Pedro, 2010).
Synthesis of Stereotriads
This compound is also integral in the synthesis of β-branched anti,anti-dipropionate stereotriads. Addressing historical challenges in organic synthesis, researchers have developed methods for synthesizing these stereotriads with high diastereoselectivity, leveraging 4-methyl-4-nitrovaleraldehyde derivatives (Chen & Roush, 2012).
Aerobic Degradation Studies
In environmental science, studies have shown the aerobic degradation of related compounds, such as N-Methyl-4-Nitroaniline, by specific bacterial strains. These studies are crucial for understanding the environmental impact and biodegradation pathways of nitroaromatic compounds, which are structurally related to 4-methyl-4-nitrovaleraldehyde (Khan, Vyas, Pal, & Cameotra, 2013).
Reductive Amination Processes
The compound is relevant in reductive amination processes for synthesizing N-methylated and N-alkylated amines. These processes use earth-abundant metal-based catalysts and are significant in producing various fine chemicals and life-science molecules (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).
Photocatalytic Oxidation Studies
Photocatalytic oxidation studies involving derivatives of 4-methyl-4-nitrovaleraldehyde have been conducted to understand the conversion of alcohol groups to aldehydes. This research is pivotal in the field of catalysis and environmental remediation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-4-nitropentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVAFDALOGXWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483050 | |
| Record name | 4-Methyl-4-nitrovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-nitrovaleraldehyde | |
CAS RN |
57620-49-2 | |
| Record name | 4-Methyl-4-nitrovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-4-nitrovaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)
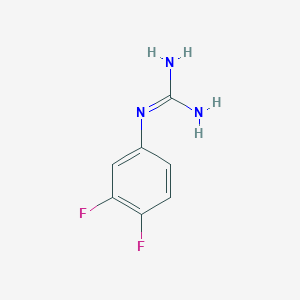


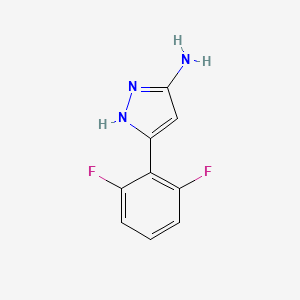
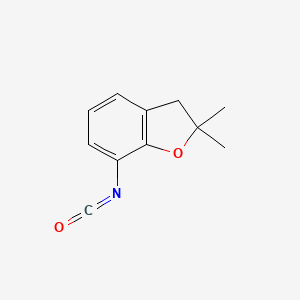
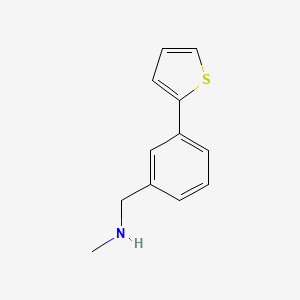
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
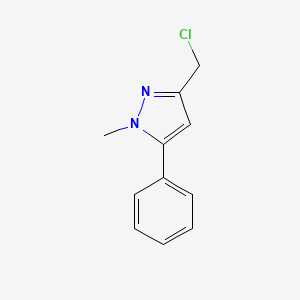

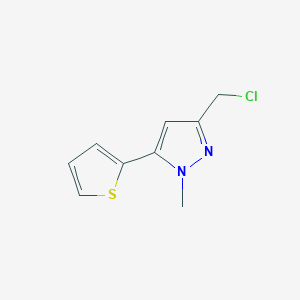
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)